molecular formula C14H23ClN2O2 B15101343 N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide

Cat. No.: B15101343
M. Wt: 286.80 g/mol
InChI Key: AIPPRJPQZUFPFT-UHFFFAOYSA-N
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Description

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a synthetic compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is particularly interesting due to its unique adamantane structure, which imparts stability and lipophilicity, making it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

The synthesis of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through several methods, including catalytic amidation, non-catalytic amidation, and transamidation . The process generally requires the activation of the carboxylic acid to form an intermediate such as an anhydride, acyl imidazole, or acyl halide, which then reacts with the amine group of the 2-methoxyethylamine to form the desired carboxamide . Industrial production methods may involve the use of specific catalysts or coupling reagents to enhance the yield and purity of the final product.

Chemical Reactions Analysis

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide involves its interaction with specific molecular targets and pathways. The compound’s adamantane structure allows it to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes. Additionally, its carboxamide group can form hydrogen bonds with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide can be compared with other carboxamides and adamantane derivatives:

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

1-(3-chloro-1-adamantyl)-3-(2-methoxyethyl)urea

InChI

InChI=1S/C14H23ClN2O2/c1-19-3-2-16-12(18)17-14-7-10-4-11(8-14)6-13(15,5-10)9-14/h10-11H,2-9H2,1H3,(H2,16,17,18)

InChI Key

AIPPRJPQZUFPFT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl

Origin of Product

United States

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